

A Comparative Guide to the Bioequivalence of Indapamide Formulations

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different formulations of indapamide, a thiazide-like diuretic commonly used in the treatment of hypertension. By presenting key pharmacokinetic data from various studies, this document aims to offer valuable insights for researchers, scientists, and professionals involved in drug development and formulation. The following sections detail the experimental protocols employed in these bioequivalence studies and present the comparative data in a clear, tabular format.

Comparative Pharmacokinetic Data

The bioequivalence of different indapamide formulations is primarily assessed by comparing their pharmacokinetic parameters. The tables below summarize the key metrics from several comparative studies, including the maximum plasma concentration (C_{max}), time to reach maximum plasma concentration (T_{max}), and the area under the plasma concentration-time curve (AUC).

Table 1: Bioequivalence of a Test vs. Reference 2.5 mg Indapamide Formulation

Parameter	Test Formulation (Mean \pm SD)	Reference Formulation (Mean \pm SD)	90% Confidence Interval
C _{max} (ng/mL)	49.53 \pm 5.53	47.79 \pm 4.68	Within 80-125%
T _{max} (h)	1.9 \pm 0.6	2.0 \pm 0.5	Not Applicable
AUC _{0-τ} (ng·h/mL)	859.51 \pm 160.92	840.90 \pm 170.62	Within 80-125%
AUC _{0-∞} (ng·h/mL)	934.35 \pm 190.60	919.52 \pm 179.74	Within 80-125%
t _{1/2} (h)	22.49 \pm 5.93	23.23 \pm 4.48	Not Applicable

Data sourced from a single-dose, randomized, two-way crossover study in 20 healthy male volunteers.[1][2] The 90% confidence intervals for the ratio of C_{max}, AUC_{0- τ} , and AUC_{0- ∞} were all within the acceptable range of 80-125%, indicating that the two formulations are bioequivalent.[1][2]

Table 2: Pharmacokinetic Comparison of Immediate-Release (IR) and Sustained-Release (SR) Indapamide Formulations (Single Dose)

Parameter	1.5 mg SR Formulation (Dose-Normalized Mean \pm SD)	2.5 mg IR Formulation (Dose-Normalized Mean \pm SD)
C _{max} (ng/mL)	17.6 \pm 6.3	39.3 \pm 11.0
T _{max} (h)	12.3 \pm 0.4	0.8 \pm 0.3
AUC (ng·h/mL)	559 \pm 125	564 \pm 146
t _{1/2z} (h)	14.8 \pm 2.8	18.4 \pm 13.4

This study compared a 1.5 mg sustained-release formulation with a 2.5 mg immediate-release formulation.[3][4] The SR formulation exhibited a lower peak concentration and a longer time to reach it, characteristic of a sustained-release profile.[3][4] Despite these differences, the total drug exposure (AUC) was comparable, indicating similar bioavailability.[3][4]

Table 3: Bioequivalence of Two 2.5 mg Indapamide Tablet Formulations

Parameter	Test Formulation	Reference Formulation	90% Confidence Interval of Geometric Mean Ratios
C _{max}	-	-	104.94% - 119.90%
AUC _{0-t}	-	-	98.90% - 106.34%
AUC _{0-∞}	-	-	98.59% - 104.40%

This study in 28 healthy subjects concluded that the two indapamide tablets were bioequivalent as the 90% confidence intervals for C_{max}, AUC_{0-t}, and AUC_{0-∞} were within the 80.00%-125.00% range.[5]

Experimental Protocols

The assessment of bioequivalence for different indapamide formulations generally follows a standardized set of experimental protocols. These are designed to minimize variability and ensure that any observed differences in drug absorption are attributable to the formulations themselves.

Study Design

The most common study design is a randomized, two-period, two-sequence, crossover study. [1][5][6]

- Randomization: Subjects are randomly assigned to receive either the test formulation or the reference formulation in the first period.
- Crossover: After a washout period, subjects receive the alternate formulation in the second period. This design allows each subject to serve as their own control, reducing inter-subject variability.
- Washout Period: A sufficient time interval between the two periods (e.g., 7 to 14 days) is crucial to ensure the complete elimination of the drug from the body before the next administration.[1][6]

Studies can be open-label (both investigators and subjects know which formulation is being administered) or single-blind (investigators are aware, but subjects are not).^{[1][5]}

Subject Population

Bioequivalence studies are typically conducted in a small group of healthy adult volunteers (e.g., 18-28 subjects).^{[1][5][7]} Subjects undergo a thorough medical screening to ensure they meet the inclusion criteria and have no contraindications to the drug.

Dosing and Administration

A single oral dose of the indapamide formulation is administered to fasting subjects.^{[2][5]} Subjects typically fast overnight before drug administration and for a specified period afterward to minimize the effect of food on drug absorption.^[2]

Blood Sampling

Serial blood samples are collected at predetermined time points before and after drug administration. Sampling is typically continued for a duration sufficient to characterize the plasma concentration-time profile of the drug, often up to 72 or 84 hours post-dose.^{[1][5]}

Analytical Method

The concentration of indapamide in the collected plasma or whole blood samples is determined using a validated bioanalytical method. The most common and sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^{[1][5]} Other methods like High-Performance Liquid Chromatography (HPLC) with UV or amperometric detection have also been used.^{[7][8]} The method must be validated for its accuracy, precision, linearity, selectivity, and stability.

Pharmacokinetic Analysis

The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject and formulation:

- C_{max}: The maximum observed plasma concentration of the drug.
- T_{max}: The time at which C_{max} is observed.

- AUC0-t: The area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
- AUC0-∞: The area under the plasma concentration-time curve extrapolated to infinity.
- t_{1/2}: The elimination half-life of the drug.

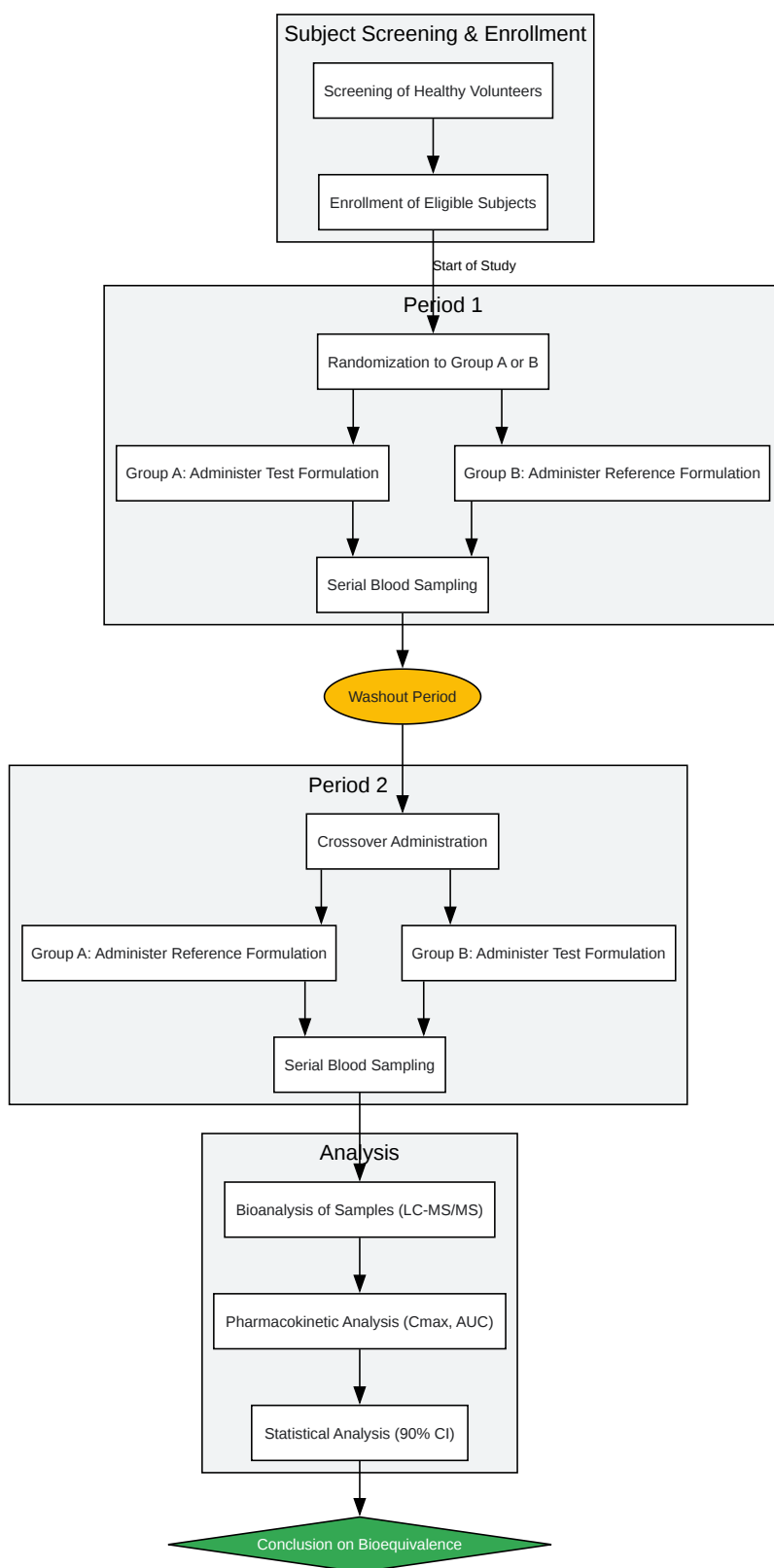
These parameters are calculated using non-compartmental methods.[\[1\]](#)

Statistical Analysis

Statistical analysis is performed on the log-transformed C_{max}, AUC0-t, and AUC0-∞ values. The primary goal is to determine the 90% confidence interval for the ratio of the geometric means of the test and reference formulations. For two formulations to be considered bioequivalent, this confidence interval must fall within the predetermined range of 80% to 125%.[\[5\]](#)

Visualizing the Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for different indapamide formulations.



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Caption: Workflow of a typical crossover bioequivalence study.

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